molecular formula C21H17N5O3S B11249052 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B11249052
M. Wt: 419.5 g/mol
InChI Key: RYTFQTDBRORNJF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of benzodioxole, triazolopyridazine, and thioacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the thioacetamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17N5O3S/c1-13-2-4-14(5-3-13)16-7-9-19-23-24-21(26(19)25-16)30-11-20(27)22-15-6-8-17-18(10-15)29-12-28-17/h2-10H,11-12H2,1H3,(H,22,27)

InChI Key

RYTFQTDBRORNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2

Origin of Product

United States

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